REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5].[OH-].[Na+].C(OCCO)C.[CH2:16]([O:20][CH2:21][CH:22]=[CH2:23])[CH:17]1[O:19][CH2:18]1>N(C1C=CC(O)=CC=1)=O.O>[OH:19][CH:17]([CH2:16][O:20][CH2:21][CH:22]=[CH2:23])[CH2:18][NH:1][CH2:2][CH2:3][S:4]([OH:7])(=[O:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
NCCS(=O)(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
N(=O)C1=CC=C(C=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2 liter volume flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
STIRRING
|
Details
|
Thereafter, stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture of pH 9
|
Type
|
ADDITION
|
Details
|
was treated with an ionic exchange resin (Amberlite IR-120)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
were precipitated
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into a 3 time volume of acetone
|
Type
|
CUSTOM
|
Details
|
to precipitate brown oily materials
|
Type
|
CUSTOM
|
Details
|
The oily materials were collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCCS(=O)(=O)O)COCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |